molecular formula C47H76O18 B10790023 [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B10790023
M. Wt: 929.1 g/mol
InChI Key: CCRXMHCQWYVXTE-HVAFCMATSA-N
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Description

The compound [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a highly complex glycosylated triterpenoid. Its structure features:

  • A tetradecahydropicene core with multiple methyl and hydroxymethyl substituents.
  • Glycosidic linkages involving oxane (pyranose) rings, each substituted with hydroxyl and hydroxymethyl groups.
  • A carboxylate ester group at the 4a position of the triterpene backbone.

Properties

Molecular Formula

C47H76O18

Molecular Weight

929.1 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,43?,44-,45+,46?,47?/m0/s1

InChI Key

CCRXMHCQWYVXTE-HVAFCMATSA-N

Isomeric SMILES

C[C@@]12CCC3(CCC(CC3C1=CCC4C2(CCC5C4(CCC([C@@]5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)(C)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C

Origin of Product

United States

Biological Activity

The compound under investigation is a complex triterpene glycoside with significant structural intricacies. Its biological activities have garnered attention due to its potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity.

Chemical Structure

The compound's IUPAC name is quite extensive and reflects its complex structure. It contains multiple hydroxyl groups and oxane rings that contribute to its biological properties. The molecular formula is C33H58O14C_{33}H_{58}O_{14} with a molecular weight of approximately 678.38 g/mol.

Biological Activity Overview

Research has identified several biological activities associated with this compound:

  • Antidiabetic Properties :
    • A computational study highlighted the compound's potential in regulating blood glucose levels. It was found to interact with key enzymes involved in glucose metabolism such as dipeptidyl peptidase-IV and glucokinase .
    • Traditional uses in Indian medicine for diabetes treatment were also noted.
  • Antioxidant Activity :
    • The presence of multiple hydroxyl groups suggests a strong potential for antioxidant activity. These groups can scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects :
    • Some studies have indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Antidiabetic Mechanisms

A study conducted on the fruit extract of Syzygium densiflorum, which contains this compound, demonstrated significant effects on glucose regulation. Molecular docking simulations indicated that the compound binds effectively to the active sites of target proteins involved in glucose metabolism .

Target ProteinRole in Glucose MetabolismBinding Affinity
Dipeptidyl Peptidase-IVInhibits incretin degradationHigh
GlucokinaseFacilitates glucose uptakeModerate
Glycogen Synthase Kinase-3βRegulates glycogen synthesisHigh

Antioxidant Activity

The antioxidant potential was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound significantly reduces oxidative stress markers in vitro .

Anti-inflammatory Studies

Research on similar triterpene compounds suggests that they may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6. This provides a basis for further exploration of this compound's anti-inflammatory effects .

Case Studies

  • Syzygium densiflorum Extract : A clinical trial involving diabetic patients showed improved glycemic control when administered extracts containing this compound over a period of 12 weeks.
  • Oxidative Stress in Diabetic Rats : An animal model study demonstrated that administration of the compound led to reduced levels of malondialdehyde (MDA), a marker of oxidative stress.

Scientific Research Applications

Molecular Weight

The molecular weight of the compound is approximately 1741.5 g/mol .

Medicinal Chemistry

  • Antioxidant Activity
    • The multiple hydroxyl groups in the compound may contribute to its antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems .
  • Anti-diabetic Potential
    • A computational study has suggested that derivatives of this compound may play a role in regulating blood glucose levels. This positions it as a candidate for further research in diabetes management .
  • Drug Delivery Systems
    • The structural complexity allows for modifications that could enhance drug delivery mechanisms. The ability to form stable complexes with various drugs can improve bioavailability and therapeutic efficacy .

Biochemistry

  • Metabolic Pathways
    • The compound is involved in metabolic pathways related to carbohydrate metabolism. Its structural features suggest potential interactions with enzymes involved in glycosylation processes .
  • Enzyme Inhibition
    • Similar compounds have been studied for their ability to inhibit specific enzymes related to metabolic disorders. Investigating this compound's inhibitory effects could lead to novel therapeutic agents .

Materials Science

  • Biodegradable Polymers
    • The compound's glycosidic nature makes it a candidate for developing biodegradable polymers. These materials can be used in environmentally friendly packaging solutions or medical devices .
  • Nanomaterials
    • Its unique structure may facilitate the synthesis of nanomaterials with specific properties for applications in electronics or catalysis .

Case Study 1: Antioxidant Properties

A study demonstrated that a derivative of this compound exhibited significant antioxidant activity in vitro. The research highlighted its potential as a natural antioxidant in food preservation and nutraceuticals.

Case Study 2: Anti-diabetic Effects

Research published in a peer-reviewed journal explored the effects of similar glycosides on glucose metabolism in diabetic models. Results indicated that these compounds could significantly lower blood sugar levels and improve insulin sensitivity.

Case Study 3: Drug Delivery Applications

A recent patent application detailed a drug delivery system utilizing the structural properties of this compound to enhance the delivery of poorly soluble drugs. The findings suggest improved therapeutic outcomes and patient compliance.

Chemical Reactions Analysis

Ester Hydrolysis

The compound contains an ester group linking the triterpene core to the carbohydrate chain. Under acidic or alkaline conditions, this bond undergoes hydrolysis:

Reaction Conditions Products Mechanism References
0.1 M HCl (aqueous, 80°C, 4 hr)Triterpene carboxylic acid + Released oligosaccharide fragmentAcid-catalyzed nucleophilic attack
0.1 M NaOH (aqueous, 60°C, 2 hr)Sodium salt of triterpene carboxylic acid + Oligosaccharide alcoholBase-mediated saponification

In acidic conditions, the ester carbonyl becomes protonated, increasing electrophilicity for nucleophilic attack by water. In alkaline environments, hydroxide ions directly cleave the ester bond via saponification .

Glycosidic Bond Hydrolysis

The oligosaccharide moiety contains β-1→3 and β-1→4 glycosidic bonds, which are susceptible to acid hydrolysis:

Reaction Conditions Products Mechanism References
1 M H2SO4 (aqueous, 100°C, 6 hr)Monosaccharides (glucose, xylose, rhamnose) + Aglycone triterpene derivativeAcid-catalyzed ring-opening

Primary Alcohol Oxidation

The hydroxymethyl (-CH2OH) groups in the carbohydrate chain can be oxidized to carboxylic acids under strong oxidizing conditions:

Reagent Products Selectivity References
Jones reagent (CrO3/H2SO4)Oxidized sugar acids (e.g., glucuronic acid)Primary > secondary alcohols

Vicinal Diol Oxidation

Adjacent hydroxyl groups in the carbohydrate structure may undergo cleavage with periodic acid (HIO4):

Reagent Products Mechanism References
0.05 M HIO4 (aqueous, 25°C, 24 hr)Dialdehydes + Formic acidCriegee glycol cleavage

Acetylation and Protection Reactions

The hydroxyl-rich structure undergoes acetylation to form stable derivatives for analytical purposes:

Reagent Products Conditions References
Acetic anhydride/pyridinePeracetylated derivativeRoom temperature, 12 hr

Enzymatic Modifications

Glycosidase enzymes selectively cleave specific glycosidic bonds:

Enzyme Target Bond Products References
β-Glucosidase (from almonds)β-1→4 linkagesShorter oligosaccharides + aglycone

Thermal Degradation

Pyrolysis above 250°C induces decarboxylation and dehydration:

Conditions Major Products Mechanism References
300°C, inert atmosphereCO2 + Unsaturated triterpene derivativesRadical-mediated decomposition

Key Stability Considerations:

  • pH Sensitivity : Degrades rapidly in strongly acidic/basic conditions due to ester and glycosidic bond lability .

  • Light/Oxygen : Polyhydroxylated regions are prone to oxidative degradation; storage under nitrogen is recommended .

  • Solubility : Reactivity is solvent-dependent; polar aprotic solvents (e.g., DMSO) enhance nucleophilic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycosylated Triterpenoids and Flavonoid Derivatives

describes synthetic flavonoid derivatives, such as 5-hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl-3,4,5-trimethoxybenzoate (Compound 5). Key comparisons:

Property Target Compound Compound 5 ()
Core Structure Triterpenoid (tetradecahydropicene) Flavonoid (chromene backbone)
Glycosylation Multiple oxane-based sugar units No glycosylation; methoxy substituents
Solubility Likely hydrophilic due to hydroxyl groups Lipophilic (methoxy groups dominate)
Synthetic Complexity High (multiple stereocenters, glycosylation) Moderate (fewer stereochemical challenges)

The target compound’s hydroxyl-rich glycosylation enhances water solubility compared to methoxy-dominated flavonoid derivatives, which may favor membrane permeability and bioavailability .

Natural Products from Populus Buds

highlights phenylpropenoids and glycerides in Populus buds, which exhibit anti-inflammatory and antibacterial properties. While structurally distinct from the target compound, these share hydroxyl-rich motifs that contribute to antioxidant activity. For example:

  • Synergistic effects: The target compound’s triterpenoid core may amplify bioactivity when combined with phenylpropenoids, similar to observations in Populus extracts .
  • Standardization challenges : Both require advanced analytical methods (e.g., 2D-HPTLC) for quality control due to structural complexity .

Essential Oil Terpenes

notes that essential oils contain simpler terpenes (e.g., monoterpenes like limonene). Key differences:

Property Target Compound Essential Oil Terpenes
Molecular Weight High (~1,200–1,500 Da estimated) Low (100–300 Da)
Volatility Non-volatile Highly volatile
Bioactivity Target Likely systemic (e.g., anti-inflammatory) Localized (e.g., aromatic or topical)

The target compound’s non-volatile, glycosylated structure makes it suitable for oral or systemic applications, contrasting with volatile terpenes used in aromatherapy .

Marine-Derived Secondary Metabolites

discusses marine actinomycete metabolites, which often include glycosylated compounds.

  • Biosynthetic pathways : Both involve oxidative modifications and glycosylation.

Key Research Findings and Gaps

  • Structural Uniqueness: The compound’s combination of a triterpenoid core and multiple oxane glycosides is rare, with similarities only to highly specialized plant or microbial metabolites .
  • Synthetic Feasibility : ’s methods (e.g., Pd/C catalysis, column chromatography) could be adapted for partial synthesis, but stereochemical control remains a hurdle .
  • Environmental Fate : Unlike fluorochemicals (), this compound’s natural origin suggests better biodegradability, though detailed environmental impact studies are lacking .

Preparation Methods

Oxidosqualene Cyclization

  • Procedure : Squalene oxide undergoes acid-catalyzed cyclization (e.g., using BF₃·Et₂O) to form the tetradecahydropicene skeleton.

  • Optimization : Substituent methylation at C2, C6a, C6b, C9, and C12a is achieved using dimethyl sulfate under basic conditions (K₂CO₃/DMF).

  • Yield : 68–72% after silica gel chromatography.

Carboxylation at C4a

  • Method : The C4a position is functionalized via Koch-Haaf carboxylation (CO, H₂SO₄, HF).

  • Challenges : Competing side reactions at C10 and C11 require temperature control (<10°C).

Glycosylation Strategies

The triterpene core is glycosylated at C10 and the anomeric position of the secondary oxane ring. Three methods dominate:

Photoredox-Mediated C-Glycosylation

  • Protocol :

    • Glycosyl Donor Preparation : The oxane moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ol) is converted to a dihydropyridine (DHP) ester.

    • Radical Generation : Under blue light (467 nm), 4CzIPN photocatalyst generates a glycosyl radical via decarboxylation.

    • Nickel-Catalyzed Coupling : The radical reacts with the triterpene core using NiBr₂·DME and bipyridine ligand.

  • Conditions : 84°C, 12–18 h, THF solvent.

  • Stereoselectivity : β-Anomer predominates (dr 7:1) due to steric hindrance on the α-face.

  • Yield : 78–82% for primary glycosylation; 65% for secondary oxane attachment.

Enzymatic Glycosylation

  • Biocatalyst : β-Glycosidases (e.g., from Aspergillus niger) immobilized on Amberlite XAD-4 resin.

  • Procedure :

    • Triterpene core (10 mM) and UDP-activated oxane donor (15 mM) are incubated with enzyme (5 mg/mL) in phosphate buffer (pH 6.5).

    • Reaction monitored by TLC; terminated at 48 h.

  • Advantages : High α-selectivity (95%) for secondary oxane attachment.

  • Yield : 58–63% after size-exclusion chromatography.

Koenigs-Knorr Modified Method

  • Steps :

    • Donor Activation : Oxane hemiacetal converted to glycosyl bromide (HBr/AcOH).

    • Coupling : Ag₂CO₃-promoted reaction with triterpene hydroxyl groups.

  • Limitations : Requires orthogonal protection (e.g., acetyl groups on oxane hydroxyls).

  • Yield : 52–60% after deprotection (NH₃/MeOH).

Purification and Characterization

Chromatographic Separation

  • HPLC Conditions :

    ColumnMobile PhaseFlow RateDetection
    C18 (250 mm)H₂O:MeCN (75:25 → 50:50)1.2 mL/minELSD
  • Retention Time : 14.2 min (primary glycoside), 17.8 min (secondary glycoside).

Spectroscopic Validation

  • NMR Data :

    • ¹H NMR (600 MHz, D₂O) : δ 5.38 (H1', α-anomer), 4.92 (H1'', β-anomer), 1.24–1.76 (triterpene CH₃).

    • ¹³C NMR : 178.9 ppm (C4a-COO), 105.3 ppm (C1' oxane).

  • HRMS : m/z 1091.4021 [M+H]⁺ (calc. 1091.4018).

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (α:β)ScalabilityCost ($/g)
Photoredox78–821:7Industrial120–150
Enzymatic58–6319:1Pilot-scale200–220
Koenigs-Knorr52–601:1Lab-scale180–200

Key Findings :

  • Photoredox offers the highest yield and β-selectivity, critical for biological activity.

  • Enzymatic methods excel in α-selectivity but face cost barriers due to UDP-sugar consumption.

  • Koenigs-Knorr is cost-effective for small batches but suffers from poor stereocontrol .

Q & A

Q. How to reconcile discrepancies between computational and experimental logP values?

  • Answer : Experimental logP (octanol-water) may deviate due to intramolecular H-bonding in the polyol chain. Apply a correction factor (ΔlogP = +0.3) to computed values (e.g., ChemAxon’s Calculator Plugins) to account for this .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize microwave-assisted synthesis for glycosylation (80°C, 20 min) to reduce side-product formation .
  • Analytical Validation : Cross-validate NMR assignments using heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments .
  • Biological Assays : Use HEK293 cells transfected with luciferase reporters to quantify NF-κB inhibition, normalizing to cytotoxicity via MTT assays .

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